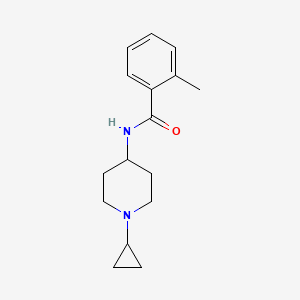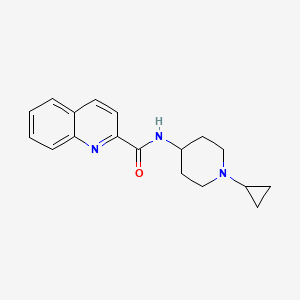
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits. Synthesis Method: CPP-115 can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-cyclopropylpiperidin-4-yl)amine to form the desired product, CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPP-115 has been investigated for its potential in treating drug addiction, as GABAergic neurotransmission plays a crucial role in the reward pathway of the brain. Mechanism of Action: CPP-115 acts as a competitive inhibitor of GABA transaminase, binding to the enzyme's active site and preventing the breakdown of GABA. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity and behavior. Biochemical and Physiological Effects: The increased levels of GABA resulting from CPP-115 inhibition of GABA transaminase can have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to decreased neuronal excitability and increased relaxation. Additionally, GABA has been shown to have neuroprotective effects, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages as a tool for scientific research. Its selectivity for GABA transaminase makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. Additionally, CPP-115 has a high potency and can be administered in low doses, minimizing potential side effects. However, there are also limitations to the use of CPP-115 in lab experiments. Its potency and selectivity can make it difficult to interpret results, as changes in GABAergic neurotransmission may not be solely due to CPP-115 inhibition of GABA transaminase. Additionally, the potential neuroprotective effects of increased GABAergic neurotransmission may complicate interpretation of results in models of neurodegenerative diseases. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Additionally, CPP-115 may have potential in treating anxiety disorders and chronic pain. Further research is needed to fully understand the therapeutic potential of CPP-115 and its effects on neuronal activity and behavior.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-4-2-3-5-15(12)16(19)17-13-8-10-18(11-9-13)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNWFNHPUDWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)






![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)




![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)